molecular formula C17H13ClN2O3 B2706102 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide CAS No. 86540-30-9

6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

Cat. No. B2706102
CAS RN: 86540-30-9
M. Wt: 328.75
InChI Key: HWMUWYWATGSQPJ-UHFFFAOYSA-N
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Description

“6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” is a quinoline derivative . Quinoline is a ubiquitous heterocyclic aromatic compound with potential for industrial and medicinal applications . This compound is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives has been reported in many publications . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The structure of “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” would be a derivative of this basic quinoline structure.


Chemical Reactions Analysis

The chemistry of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Various synthetic methodologies have been developed for the production of quinoline antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .

Scientific Research Applications

Antimalarial Activity

Quinoline derivatives have a rich history in antimalarial research. The discovery of quinine and cinchonine from the bark of the cinchona tree revolutionized malaria treatment. Chloroquine, a derivative of quinoline, was also developed as an antimalarial drug. Researchers continue to investigate novel quinoline-based compounds for their efficacy against Plasmodium parasites, aiming to combat drug resistance .

Cancer Chemotherapy

Quinoline derivatives have shown promise as potential anticancer agents. Researchers have synthesized pyrazole-containing quinolines, which exhibit bioactivity against cancer cells. These compounds are evaluated for their cytotoxic effects and potential use in cancer chemotherapy .

Met Kinase Inhibition

Substituted quinoxaline derivatives, including those related to quinoline, have been explored as inhibitors of c-Met kinase. These compounds play a role in cancer therapy by targeting signaling pathways involved in tumor growth and metastasis .

Anti-Inflammatory Properties

Quinoline derivatives have been investigated for their anti-inflammatory effects. Researchers explore their potential in modulating immune responses and managing inflammatory conditions .

Antibacterial and Antifungal Activity

Some quinoline derivatives exhibit antibacterial and antifungal properties. Researchers study their effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .

Neuroprotective Effects

Quinoline-based compounds have been explored for their neuroprotective properties. Researchers investigate their ability to prevent or mitigate neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease .

These applications highlight the versatility of quinoline derivatives, including 6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide, in diverse scientific contexts. As research continues, these compounds may contribute to advancements in medicine, pharmacology, and disease management.

Future Directions

The future directions for “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could involve further exploration of its therapeutic potential. Quinoline derivatives have been explored for their anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors . Therefore, “6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide” could be studied for similar potential therapeutic applications.

properties

IUPAC Name

6-chloro-N-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-23-12-5-3-11(4-6-12)20-17(22)14-9-19-15-7-2-10(18)8-13(15)16(14)21/h2-9H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMUWYWATGSQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-4-hydroxy-N-(4-methoxyphenyl)quinoline-3-carboxamide

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